molecular formula C20H23N5O3S B6512676 N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide CAS No. 942728-18-9

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B6512676
CAS No.: 942728-18-9
M. Wt: 413.5 g/mol
InChI Key: OGTNZHYTMLYBRH-UHFFFAOYSA-N
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Description

The compound N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-5-cyclopropyl-1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative featuring a benzimidazole moiety, a cyclopropyl substituent at the pyrazole C5 position, and a sulfone-modified thiolan ring at the N1 position.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c26-20(21-9-7-19-22-15-3-1-2-4-16(15)23-19)17-11-18(13-5-6-13)25(24-17)14-8-10-29(27,28)12-14/h1-4,11,13-14H,5-10,12H2,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTNZHYTMLYBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NCCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of F2465-0091 is the GABAA α5 receptor . This receptor is a subtype of the GABAA receptor, a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. The α5 subtype is mainly localized to limbic areas, which are associated with emotion, memory, and behavior.

Mode of Action

F2465-0091 acts as a negative allosteric modulator (NAM) of GABAA α5 receptors. This means it binds to a site on the receptor that is distinct from the active site, and its binding reduces the receptor’s response to its natural ligand, GABA. This modulation results in a decrease in the inhibitory neurotransmission mediated by these receptors.

Biochemical Pathways

The modulation of GABAA α5 receptors by F2465-0091 affects the GABAergic neurotransmission pathway . This pathway plays a crucial role in maintaining the balance between excitation and inhibition in the brain. By reducing the activity of GABAA α5 receptors, F2465-0091 may alter this balance, potentially leading to changes in neuronal excitability and synaptic plasticity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a drug. Factors such as pH can affect a drug’s solubility and stability, while factors like temperature can impact a drug’s storage and shelf-life. .

Comparison with Similar Compounds

Structural Confirmation

  • X-ray Crystallography : The (E)-configuration of analogous imine-containing compounds (e.g., ) was confirmed via single-crystal X-ray diffraction, suggesting similar validation methods for this compound .
  • Spectroscopic Techniques : ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) are standard for verifying the structure, as seen in benzimidazole-pyrazole hybrids .

Comparison with Analogous Compounds

Structural and Functional Differences

The table below highlights key distinctions between the target compound and structurally related analogues:

Compound Class Substituents (Pyrazole Positions) Heterocyclic Moieties Notable Features
Target Compound C5: Cyclopropyl; N1: Thiolan-sulfone Benzimidazole-ethyl carboxamide Sulfone enhances polarity; cyclopropyl improves metabolic stability
N-(Benzimidazol-2-yl)pyrazole-3-carboxamides () C5: Aryl; N1: Varied Benzimidazole Aryl groups increase lipophilicity; limited solubility
1,5-Diarylpyrazole Carboxamides () C5: Substituted phenyl; N1: Aryl Hydroxylamine-benzyl Diaryls enhance π-π stacking but reduce bioavailability
Imidazole-Propylidene Hydrazines () N/A (non-pyrazole core) Imidazole, benzodioxole Imine functionality confers rigidity; chlorophenyl aids binding

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